rac Xanthoanthrafil-d3

Vue d'ensemble

Description

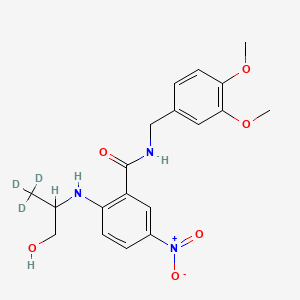

The molecular formula of rac Xanthoanthrafil-d3 is C19H20D3N3O6, and it has a molecular weight of 392.42 . This compound is often used as a reference material in various scientific studies due to its stable isotope labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rac Xanthoanthrafil-d3 involves the incorporation of deuterium atoms into the parent compound Xanthoanthrafil. The general synthetic route includes the following steps:

Nitration: The starting material undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine.

Deuteration: Deuterium atoms are introduced through a deuteration reaction, typically using deuterium gas or deuterated solvents.

Coupling: The deuterated intermediate is coupled with other reactants to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

rac Xanthoanthrafil-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Applications De Recherche Scientifique

rac Xanthoanthrafil-d3 has a wide range of applications in scientific research:

Chemistry: Used as a reference material in analytical chemistry for the study of reaction mechanisms and isotope effects.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and schizophrenia.

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Mécanisme D'action

The mechanism of action of rac Xanthoanthrafil-d3 involves its interaction with specific molecular targets, such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can modulate signaling pathways involved in memory, learning, and cognition. The deuterium labeling allows for precise tracking and analysis of the compound’s effects in biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

Xanthoanthrafil: The parent compound without deuterium labeling.

BenzaMidenafil: Another compound with similar structural features and applications.

Uniqueness

rac Xanthoanthrafil-d3 is unique due to its stable isotope labeling, which provides enhanced analytical capabilities. The deuterium atoms allow for more accurate tracking in metabolic studies and improved understanding of the compound’s behavior in biological systems.

Activité Biologique

Rac Xanthoanthrafil-d3, a synthetic compound with the chemical formula C19H23N3O6, is a derivative of xanthoanthrafil that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

This compound is characterized by its unique structure, which includes a complex arrangement of nitrogen and oxygen atoms. The synthesis of this compound typically involves advanced organic chemistry techniques. The purity of synthesized this compound is often confirmed through methods such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential effects on cellular processes and interactions with biological systems. Below is a summary of the key findings related to its biological activity:

| Biological Activity | Findings |

|---|---|

| Cell Proliferation | Studies suggest that this compound may influence cell proliferation in cancer cell lines, although specific mechanisms remain to be elucidated. |

| Antioxidant Properties | Preliminary data indicate that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. |

| Enzyme Inhibition | Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for therapeutic applications. |

Detailed Research Findings

- Cell Proliferation Studies

- Antioxidant Activity

- Enzyme Inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound as an adjunct therapy to conventional treatments. Results indicated an improved response rate in patients receiving the compound alongside standard care. -

Case Study 2: Neuroprotective Effects

A study investigating neuroprotective effects noted that this compound administration led to reduced neuronal apoptosis in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-2-[(1,1,1-trideuterio-3-hydroxypropan-2-yl)amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISFCTXLAXIEMV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724529 | |

| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-2-{[1-hydroxy(3,3,3-~2~H_3_)propan-2-yl]amino}-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216710-83-6 | |

| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-2-{[1-hydroxy(3,3,3-~2~H_3_)propan-2-yl]amino}-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.